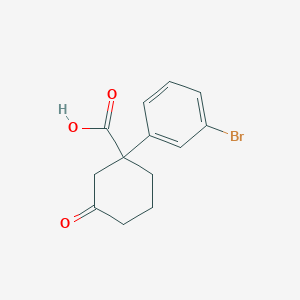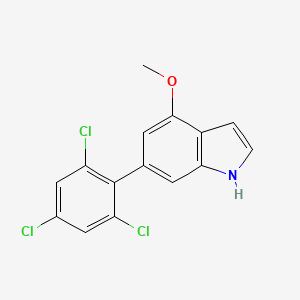
4-Methoxy-6-(2,4,6-trichlorophenyl)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-6-(2,4,6-trichlorophenyl)indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(2,4,6-trichlorophenyl)indole typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole compound in good yield.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
4-Methoxy-6-(2,4,6-trichlorophenyl)indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
科学的研究の応用
4-Methoxy-6-(2,4,6-trichlorophenyl)indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methoxy-6-(2,4,6-trichlorophenyl)indole involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoroindole: A fluorinated indole derivative with antiviral properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
4-Methoxy-6-(2,4,6-trichlorophenyl)indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trichlorophenyl group enhances its stability and reactivity compared to other indole derivatives .
特性
分子式 |
C15H10Cl3NO |
|---|---|
分子量 |
326.6 g/mol |
IUPAC名 |
4-methoxy-6-(2,4,6-trichlorophenyl)-1H-indole |
InChI |
InChI=1S/C15H10Cl3NO/c1-20-14-5-8(4-13-10(14)2-3-19-13)15-11(17)6-9(16)7-12(15)18/h2-7,19H,1H3 |
InChIキー |
FEMHAGVDMUOCQV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1C=CN2)C3=C(C=C(C=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


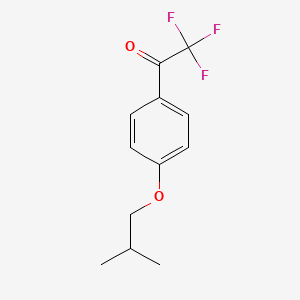
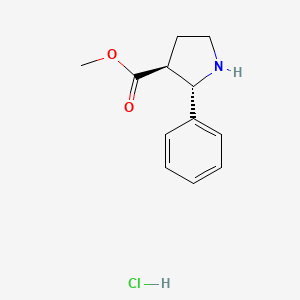
![4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13085252.png)
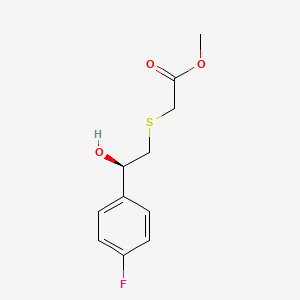

![2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085284.png)
![3-[(1-Methylcyclopentyl)methoxy]azetidine](/img/structure/B13085285.png)
![6-Acetyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13085304.png)


![5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085313.png)
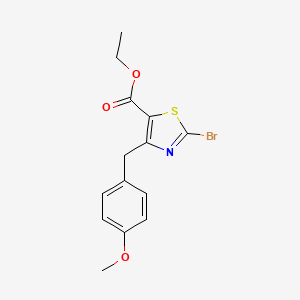
![Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate](/img/structure/B13085321.png)
